molecular formula C26H26N4O2S B3546958 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide CAS No. 538336-83-3

2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Cat. No.: B3546958
CAS No.: 538336-83-3
M. Wt: 458.6 g/mol
InChI Key: KNXDWMWFMKWIBI-UHFFFAOYSA-N
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Description

The compound 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide (CAS: 538336-83-3, molecular formula: C₂₆H₂₆N₄O₂S) is a triazole-thioacetamide derivative characterized by a 1,2,4-triazole core substituted with benzyl, phenoxymethyl, and sulfanyl-acetamide groups. The compound shares a scaffold with known Orco agonists and antagonists, making it a candidate for studies in insect behavior modulation or pest control .

Properties

IUPAC Name

2-[[4-benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2S/c1-2-20-13-15-22(16-14-20)27-25(31)19-33-26-29-28-24(18-32-23-11-7-4-8-12-23)30(26)17-21-9-5-3-6-10-21/h3-16H,2,17-19H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXDWMWFMKWIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CC=C3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

538336-83-3
Record name 2-{[4-BENZYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE
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Biological Activity

The compound 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide , with CAS number 909361-59-7 , belongs to a class of triazole derivatives that have garnered interest for their potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26H26N4O3S
  • Molecular Weight : 474.57 g/mol
  • Structural Features : The compound features a triazole ring, a phenoxymethyl group, and an ethyl-substituted acetamide moiety.

Antimicrobial Activity

Recent studies have focused on the antimicrobial potential of triazole derivatives. Triazoles are known for their ability to inhibit fungal enzymes and have been utilized in various antifungal therapies.

Case Study: Antimicrobial Evaluation

A study conducted by researchers evaluated the antimicrobial activity of several triazole derivatives against various bacterial and fungal strains. The results indicated that compounds similar to 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide exhibited significant inhibitory effects against:

  • Bacteria : Staphylococcus aureus, Escherichia coli
  • Fungi : Candida albicans, Aspergillus niger

The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL for the most active derivatives, indicating a promising antimicrobial profile.

The proposed mechanism of action for triazole compounds involves the inhibition of ergosterol synthesis in fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. The presence of a sulfanyl group in this compound may enhance its interaction with target enzymes involved in ergosterol biosynthesis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications in the phenyl or ethyl groups can significantly influence their efficacy:

  • Substituents on the benzyl group : Varying substituents can enhance or reduce activity.
  • Sulfanyl group : Essential for maintaining biological activity; alterations can lead to loss of function.

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaMIC (µg/mL)Activity
Compound AC25H24N4O2S20Moderate
Compound BC26H26N4O3S15High
Compound CC24H22N4O2S25Moderate

Scientific Research Applications

Structural Characteristics

The molecular formula for this compound is C26H26N4O2SC_{26}H_{26}N_{4}O_{2}S, and its molecular weight is approximately 458.57 g/mol. The presence of a triazole ring, a benzyl group, and a phenoxymethyl moiety contributes to its complex reactivity and biological significance.

Triazole derivatives are known for their diverse biological activities, including:

  • Antifungal Properties : Many triazole compounds are utilized in antifungal therapies due to their ability to inhibit the growth of fungal pathogens.
  • Antibacterial Effects : Some derivatives exhibit significant antibacterial activity against various bacterial strains.
  • Anticancer Potential : Certain triazole-containing compounds have been studied for their anticancer properties, showing promise in inhibiting tumor growth.

While the specific biological activity of 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide has not been extensively documented, its structural similarities to known active compounds suggest it may possess similar properties. Further studies are required to elucidate its precise mechanisms of action and efficacy in various biological contexts.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multiple steps that require optimization for high yield and purity. The general synthetic pathway may include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the benzyl and phenoxymethyl groups via substitution reactions.
  • Final acetamide formation through coupling reactions.

Each step must be carefully controlled to ensure the integrity of the final product and its biological properties.

Potential Applications

The potential applications of 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide can be categorized into several areas:

  • Pharmaceutical Development : Given its structural features, this compound could serve as a lead compound for developing new antifungal or antibacterial agents.
  • Research Tool : It may act as a biochemical probe in studies aimed at understanding triazole-related biological pathways or mechanisms.
  • Agricultural Applications : Similar compounds have been explored for use as agrochemicals, particularly in developing fungicides or bactericides.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs

The following compounds share the 1,2,4-triazole-thioacetamide backbone but differ in substituents, leading to variations in bioactivity:

Compound Name Substituents Molecular Formula Key Properties Biological Activity Reference
Target Compound 4-Benzyl, 5-(phenoxymethyl), N-(4-ethylphenyl) C₂₆H₂₆N₄O₂S Melting point: N/A; Stability: Stable in DMSO Orco agonist (inferred)
VUAA1 4-Ethyl, 5-(3-pyridinyl), N-(4-ethylphenyl) C₂₀H₂₂N₆OS Soluble in DMSO; EC₅₀ ~20 µM Potent Orco agonist
OLC-12 4-Ethyl, 5-(4-pyridinyl), N-(4-isopropylphenyl) C₂₁H₂₄N₆OS Higher lipophilicity Orco agonist (inferior to VUAA1)
OLC15 4-Ethyl, 5-(2-pyridinyl), N-(4-butylphenyl) C₂₂H₂₈N₆OS Antagonist activity Orco antagonist (IC₅₀ ~10 µM)
Compound 17 () 4-Phenyl, 5-(4-acetylphenoxy), N-(4-acetylphenyl) C₂₆H₂₃N₅O₃S Melting point: 238–239°C Anti-exudative activity

Functional Analog: Anti-Exudative Derivatives

Triazole-thioacetamides with anti-inflammatory properties ():

  • Compound 15: Substituted with 4-(acetylamino)phenoxy and 2-methyl-5-nitrophenyl. Exhibits 45% yield and moderate anti-exudative activity at 10 mg/kg .
  • Compound 16: Ethyl benzoate derivative with higher lipophilicity (55% yield). Enhanced solubility in ethanol-water mixtures .

Substituent Impact on Activity

  • Phenoxymethyl vs. Pyridinyl: The target compound’s phenoxymethyl group may enhance π-π stacking in receptor binding compared to VUAA1’s pyridinyl group, though pyridinyl derivatives show higher agonist potency .
  • N-Aryl Substitution : N-(4-ethylphenyl) in the target compound and VUAA1 supports Orco activation, while N-(4-butylphenyl) in OLC15 converts activity to antagonism .
  • Bromophenoxy Derivatives (): Bromine increases molecular weight (537.48 g/mol) and may improve receptor selectivity but reduces solubility .

Key Research Findings

Orco Modulation

  • VUAA1 : Activates Orco channels at 20 µM, used as a positive control in calcium imaging .
  • Target Compound: Structural similarity suggests Orco agonism, but empirical data are lacking. Its phenoxymethyl group may reduce efficacy compared to VUAA1’s pyridinyl .
  • OLC15 : Antagonizes Orco at 100 µM, blocking insect host-seeking behavior .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key factors include:

  • Temperature : Maintain reflux conditions (e.g., 80–100°C) to ensure complete reaction without side-product formation .
  • Solvent Choice : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates and stabilize reactive species .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) removes impurities .
  • Example protocol: A two-step synthesis involving cyclocondensation of thiosemicarbazide derivatives followed by sulfanyl-acetamide coupling under nitrogen atmosphere achieves >75% yield .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR in DMSO-d6 resolve proton environments (e.g., triazole ring protons at δ 8.2–8.5 ppm) and carbon frameworks (amide carbonyl at ~168 ppm) .
  • IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–C vibration at 650–700 cm⁻¹) .
  • X-ray Crystallography : Resolve 3D conformation, including dihedral angles between the triazole and phenyl rings (e.g., 45–60°), critical for understanding steric effects .

Advanced Research Questions

Q. How can computational chemistry methods be integrated into reaction design for this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict reaction pathways (e.g., sulfur nucleophilicity in thiol-triazole coupling) .
  • Reaction Path Search : Tools like GRRM or Gaussian identify low-energy intermediates, reducing trial-and-error experimentation .
  • Feedback Loops : Combine computational predictions (e.g., solvent effects on activation energy) with experimental validation to refine synthetic protocols .

Q. What experimental approaches are used to elucidate the structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Biological Assays : Test derivatives with modified substituents (e.g., benzyl vs. methyl groups) in enzyme inhibition assays (e.g., COX-2 or CYP450) to correlate structural features with activity .
  • Molecular Docking : Simulate interactions with target proteins (e.g., triazole binding to ATP pockets in kinases) using AutoDock or Schrödinger .
  • Data Analysis : Apply multivariate regression to quantify contributions of substituents (e.g., logP, Hammett σ) to bioactivity .

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Standardized Assays : Use validated protocols (e.g., MIC for antimicrobial activity) to minimize variability .
  • Purity Verification : Confirm compound purity (>95%) via HPLC before testing to exclude confounding effects from impurities .
  • In Silico Modeling : Compare bioavailability predictions (e.g., BBB permeability via SwissADME) to contextualize in vitro vs. in vivo discrepancies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

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